molecular formula C5H13O14P3 B10761132 Phosphoribosyl pyrophosphate CAS No. 7540-64-9

Phosphoribosyl pyrophosphate

カタログ番号: B10761132
CAS番号: 7540-64-9
分子量: 390.07 g/mol
InChIキー: PQGCEDQWHSBAJP-TXICZTDVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphoribosyl pyrophosphate is a pentose phosphate that plays a crucial role as a biochemical intermediate in the formation of purine and pyrimidine nucleotides. It is essential for the biosynthesis of DNA and RNA, as well as the vitamins thiamine and cobalamin, and the amino acid tryptophan . This compound is formed from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase .

科学的研究の応用

Role in Nucleotide Synthesis

PRPP is synthesized from ribose 5-phosphate and ATP through the action of PRPP synthetase. It serves as a precursor for the biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The importance of PRPP in nucleotide metabolism makes it a target for therapeutic interventions in diseases characterized by altered nucleotide synthesis.

Table 1: Nucleotide Synthesis Pathways Involving PRPP

PathwayEnzymeProduct
Purine SynthesisAmidophosphoribosyltransferaseInosine monophosphate
Pyrimidine SynthesisCarbamoyl phosphate synthetaseUridine monophosphate

Cancer Treatment Applications

Recent research has highlighted the potential of targeting PRPP synthetase 2 (PRPS2) in cancer therapy. Inhibitors of PRPS2 can selectively kill neoplastic cells, particularly those with Myc hyperactivation, which is associated with various cancers such as breast, bladder, and colon cancer.

Case Study: Targeting PRPS2 in Cancer

A study demonstrated that inhibiting PRPS2 led to reduced viability in Myc-overexpressing cancer cells. The approach involved using small molecules or RNA interference to inhibit PRPS2 activity, resulting in decreased PRPP levels and subsequent inhibition of nucleotide synthesis, thereby inducing apoptosis in cancer cells .

Biomarker Potential

PRPP levels have been investigated as potential biomarkers for certain cancers and metabolic disorders. Elevated levels of this compound amidotransferase (PPAT), an enzyme involved in the conversion of PRPP to other metabolites, have been linked to nasopharyngeal carcinoma. This suggests that measuring PPAT activity could aid in diagnosing and monitoring treatment responses in patients .

Table 2: Biomarkers Associated with PRPP Metabolism

DiseaseBiomarkerImplication
Nasopharyngeal CarcinomaThis compound amidotransferasePotential diagnostic marker
Metabolic DisordersPRPP levelsIndicator of nucleotide metabolism

Impact on Drug Efficacy

The interaction of PRPP with various antimetabolite drugs has been studied to understand its role in modulating drug efficacy. For instance, the presence of PRPP can influence the effectiveness of nucleoside analogue antimetabolites used in chemotherapy by affecting their incorporation into nucleic acids.

Case Study: Antimetabolite Interaction

Research showed that the addition of nucleoside analogue antimetabolites like gemcitabine altered micellar structures used for drug delivery systems. This change correlated with enhanced hydration properties that could improve drug solubility and efficacy against cancer cells .

Metabolic Disorders

Alterations in PRPP levels have been implicated in various metabolic disorders, including gout and Lesch-Nyhan syndrome. These conditions are characterized by dysregulated purine metabolism, leading to elevated uric acid levels or neurological symptoms.

Table 3: Metabolic Disorders Linked to PRPP Dysregulation

DisorderMechanismClinical Manifestation
GoutExcessive uric acid production due to increased purine synthesis from PRPPJoint pain and inflammation
Lesch-Nyhan SyndromeDeficiency of hypoxanthine-guanine phosphoribosyltransferase leading to increased PRPP levelsNeurological impairment

類似化合物との比較

生物活性

Phosphoribosyl pyrophosphate (PRPP) is a crucial biochemical intermediate involved in the biosynthesis of nucleotides, playing a significant role in both purine and pyrimidine metabolism. This article delves into its biological activity, mechanisms of action, associated disorders, and relevant case studies, supported by diverse research findings.

1. Overview of PRPP

PRPP is synthesized from ribose-5-phosphate (R5P) by the enzyme this compound synthetase (PRPS). This reaction requires ATP and is a key regulatory step in nucleotide synthesis. PRPP serves as a substrate for various enzymes involved in nucleotide metabolism, including amidophosphoribosyltransferase and phosphoribosyltransferases, which facilitate the conversion of PRPP into purine and pyrimidine nucleotides .

2.1 Nucleotide Synthesis

  • Purine Nucleotide Formation : PRPP is essential for the de novo synthesis of purines. It reacts with glutamine to form phosphoribosylamine, the first step in purine biosynthesis.
  • Pyrimidine Nucleotide Formation : PRPP also participates in the synthesis of pyrimidines, where it contributes to the formation of orotate, leading to uridine monophosphate (UMP) production.

2.2 Allosteric Regulation
PRPS activity is tightly regulated by allosteric mechanisms. The enzyme's activity is influenced by the concentrations of its substrates and products, as well as by various metabolites that act as activators or inhibitors. For instance, elevated phosphate levels can enhance PRPS activity, linking it to cellular energy status .

3. Biological Significance

PRPP is integral to several metabolic pathways:

  • Salvage Pathways : It plays a role in the salvage pathways for purines and pyrimidines, allowing cells to recycle nucleotides from degraded DNA and RNA.
  • Amino Acid Biosynthesis : PRPP is involved in the biosynthesis of certain amino acids like histidine and tryptophan .

4. Clinical Implications

4.1 Disorders Associated with PRPP
Increased levels of PRPP are linked to several metabolic disorders:

  • Lesch-Nyhan Syndrome : This genetic disorder results from a deficiency in hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to excessive accumulation of uric acid due to increased PRPP levels.
  • Severe Phosphoribosylpyrophosphate Synthetase Superactivity : Characterized by early-onset hyperuricemia and associated with neurological impairments. Mutations in the PRPS1 gene lead to enzyme overactivity, resulting in excessive purine synthesis and subsequent health complications such as gout and renal issues .

5. Case Studies

Case Study 1: A 24-Year-Old Female with Hyperuricemia
A study reported a case of a young woman presenting with renal colic and hyperuricemia attributed to overactivity of PRPS due to a mutation in the PRPS1 gene. Genetic analysis revealed an A-to-T substitution at nucleotide 578, affecting enzyme regulation .

Case Study 2: Cisplatin Treatment Effects
Research highlighted how cisplatin treatment affects PRPP levels and nucleotide metabolism. It was found that cisplatin reduces glucose incorporation into nucleic acids by decreasing PRPP synthetase activity, indicating a potential therapeutic interaction affecting nucleotide synthesis during cancer treatment .

6. Research Findings

Recent studies have provided insights into the regulatory mechanisms involving PRPP:

  • Mechanosensitive Regulation : Research indicates that mechanical stress can influence the turnover rates of PRPP synthetases, highlighting an adaptive response in nucleotide metabolism under varying physiological conditions .
  • Filament Formation : The structure-function relationship of human PRPS has been elucidated, revealing how filament formation stabilizes allosteric sites that regulate enzyme activity .

7. Summary Table

Aspect Details
Chemical Structure Pentose phosphate; derived from ribose-5-phosphate
Key Enzymes This compound synthetase (PRPS)
Metabolic Pathways Purine and pyrimidine nucleotide biosynthesis; salvage pathways
Associated Disorders Lesch-Nyhan syndrome; severe PRPS superactivity
Clinical Manifestations Hyperuricemia; gout; renal complications; neurodevelopmental issues

特性

CAS番号

7540-64-9

分子式

C5H13O14P3

分子量

390.07 g/mol

IUPAC名

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1

InChIキー

PQGCEDQWHSBAJP-TXICZTDVSA-N

異性体SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

正規SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

物理的記述

Solid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。